molecular formula C16H13FN2O2 B2594687 methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate CAS No. 1185287-50-6

methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate

Cat. No.: B2594687
CAS No.: 1185287-50-6
M. Wt: 284.28 g/mol
InChI Key: UUCUVSWGJOQWCA-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the indazole ring, which is further esterified with a carboxylate group. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow reactors to optimize reaction conditions and improve yield. These methods focus on maintaining precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate is unique due to its specific structural features, such as the presence of the fluorobenzyl group and the esterified carboxylate. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

methyl 1-[(4-fluorophenyl)methyl]indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-21-16(20)15-13-4-2-3-5-14(13)19(18-15)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCUVSWGJOQWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301342484
Record name MFUBINAC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185287-50-6
Record name Mfubinac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185287506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MFUBINAC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MFUBINAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4JN7959EU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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